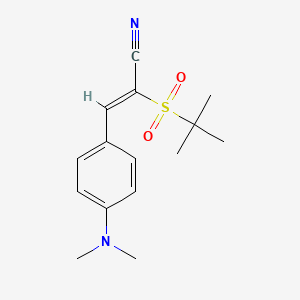
3-(4-(Dimethylamino)phenyl)-2-((tert-butyl)sulfonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Dimethylamino)phenyl)-2-((tert-butyl)sulfonyl)prop-2-enenitrile is a chemical compound that is widely used in scientific research. The compound is also known by its chemical name, DABCO-TsCN. It has been studied for its various biochemical and physiological effects, which have led to its application in several research fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Applications
Research has demonstrated the versatility of dimethylamino phenyl derivatives in synthesizing various complex chemical structures. For instance, the improvement in the synthesis of certain sulfide derivatives using dimethylamino pyridine as a catalyst showcases the role of similar compounds in enhancing reaction yields and streamlining chemical processes (Liang Wen-jun, 2007). Similarly, the preparation and characterization of dinuclear Pd(II) complexes with tetraaza-thiophenolate ligands involving tert-butyl and dimethylamino functionalities underline the significance of such compounds in coordination chemistry and the development of new materials (G. Siedle & B. Kersting, 2006).
Molecular Structure and Reactivity
The molecular structure and reactivity of these compounds have been studied to understand their behavior in various chemical environments. The zwitterionic nature of a similar derivative has been explored, providing insights into its low reactivity and potential applications in designing molecules with tailored properties (R. Jasiński et al., 2016).
Applications in Material Science and Optoelectronics
Optical and Electronic Properties
The synthesis and characterization of extended π-conjugated materials based on similar chemical structures have revealed their potential in optoelectronic applications. These studies offer insights into the design of new chromophores with desirable optical properties for applications in lasers, light-emitting diodes (LEDs), and photovoltaic devices (P. Antony et al., 2019).
Biomedical Research Applications
Antimicrobial Properties
Research on novel pyrazolopyrimidine derivatives incorporating phenylsulfonyl and dimethylamino groups has highlighted the antimicrobial potential of such compounds. These studies contribute to the development of new antimicrobial agents and underscore the importance of chemical modifications in enhancing biological activity (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).
Environmental and Green Chemistry
Catalysis and Green Synthesis
The use of copper(I) catalysis in tandem transformations involving C-S coupling and C-H functionalization exemplifies the role of dimethylamino phenyl derivatives in promoting environmentally friendly synthetic pathways. This research aligns with the principles of green chemistry by minimizing hazardous reagents and maximizing efficiency (Runsheng Xu et al., 2010).
Eigenschaften
IUPAC Name |
(Z)-2-tert-butylsulfonyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)20(18,19)14(11-16)10-12-6-8-13(9-7-12)17(4)5/h6-10H,1-5H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNSZDDYEJYYLA-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Dimethylamino)phenyl)-2-((tert-butyl)sulfonyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2808910.png)
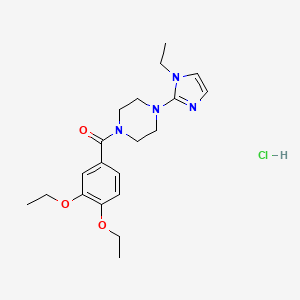
![(2E)-4-{[2-(furan-2-yl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2808913.png)
![1-(3-fluorobenzyl)-3'-(3-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2808914.png)
![4-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2808916.png)
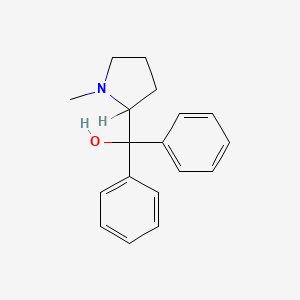
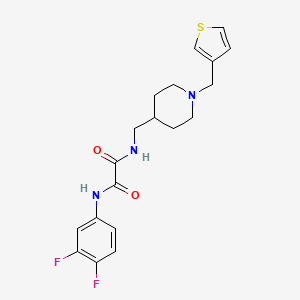
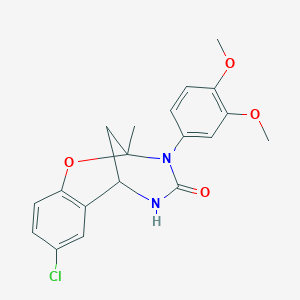
![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2808922.png)
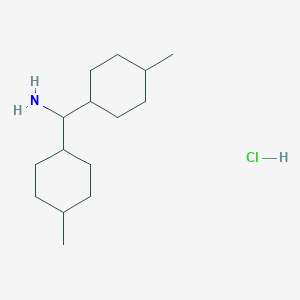
![4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride](/img/structure/B2808925.png)
![1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2808927.png)

![N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-1-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2808930.png)